molecular formula C5H4Cl3N3O B155509 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 131758-17-3

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No. B155509
M. Wt: 228.46 g/mol
InChI Key: BVVCMIMLIPJZEB-UHFFFAOYSA-N
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Description

The compound 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical that features a triazole ring, a common motif in various pharmaceuticals and agrochemicals due to its heterocyclic nature and potential for diverse biological activity. Although the specific compound is not directly mentioned in the provided papers, the triazole core is a recurring theme in the synthesis and characterization of related compounds.

Synthesis Analysis

The synthesis of triazole-containing compounds often involves the use of click chemistry approaches, nucleophilic substitution reactions, or reactions with triethylamine under reflux conditions. For instance, the synthesis of a related compound with a triazole moiety was achieved using a click chemistry approach, starting from an azido precursor . Another method described the preparation of a triazole derivative via nucleophilic substitution of a chlorinated precursor . These methods highlight the versatility and efficiency of synthesizing triazole derivatives, which could be applicable to the synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, IR, NMR, and MS studies . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the successful synthesis of the desired compound. Theoretical studies using Density Functional Theory (DFT) can also provide insights into the electronic properties of the molecule, such as HOMO and LUMO energies, which are crucial for understanding the reactivity and potential biological activity of the compound .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions due to their reactive nature. The presence of the triazole ring can influence the reactivity of adjacent functional groups, leading to the formation of novel heterocyclic compounds. For example, the reaction of a triazole-containing ketone with hydroxylamine yielded an oxime derivative . The reactivity of the triazole ring can also be exploited in cyclization reactions to produce new derivatives with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as thermal stability, can be analyzed using techniques like TGA and DSC . The electronic properties, including UV-visible absorption and fluorescence spectra, can be studied to understand the optical properties of these compounds, which may have implications for their use in biological applications . The intermolecular interactions within the crystal structure can be examined using Hirshfeld surface analysis to gain insights into the solid-state properties of the compound .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of compounds related to 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone, such as 1,3,4-oxadiazole derivatives, has been studied to understand their molecular conformation and intermolecular interactions. The analysis focuses on dihedral angles and weak intermolecular hydrogen bonds, contributing to the understanding of the molecule's structural properties and potential chemical reactivity (Xu et al., 2005).

Corrosion Inhibition

Research has been conducted on the use of triazole derivatives as corrosion inhibitors for metals in corrosive environments. These compounds, including 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, show promising results in protecting metals like mild steel from corrosion, particularly in hydrochloric acid media. The effectiveness of these inhibitors is attributed to the presence of nitrogen, oxygen atoms, and aromatic rings, contributing to strong adsorption on the metal surface (Jawad et al., 2020).

Synthesis and Transformation of Derivatives

1,2,3-Triazole derivatives have been synthesized through various chemical reactions, including cycloaddition and nucleophilic substitution. These reactions lead to the formation of compounds with potential biological and chemical applications. The transformations and reactivities of these derivatives are crucial for developing new chemical entities with desirable properties (Pokhodylo et al., 2009).

Biological Activities

Triazole derivatives have been synthesized and evaluated for their potential anti-microbial, anti-oxidant, and anti-cancer activities. These compounds exhibit broad-spectrum activity against various microorganisms and cancer cell lines, indicating their potential use in medical applications. The study of these compounds contributes to the discovery of new therapeutic agents with diverse biological activities (Bhat et al., 2016).

Future Directions

The future directions for “2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the broad range of activities exhibited by 1,2,4-triazoles, they could be important in the development of new drugs .

properties

IUPAC Name

2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVCMIMLIPJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564242
Record name 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone

CAS RN

131758-17-3
Record name 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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